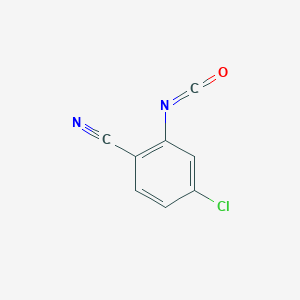

4-Chloro-2-isocyanatobenzonitrile

Description

4-Chloro-2-isocyanatobenzonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol It is characterized by the presence of a chloro group, an isocyanate group, and a benzonitrile moiety

Properties

IUPAC Name |

4-chloro-2-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSMMSQPAKGIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isocyanatobenzonitrile typically involves the reaction of 4-chloro-2-aminobenzonitrile with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:

Starting Material: 4-chloro-2-aminobenzonitrile.

Reagent: Phosgene (COCl2).

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of automated systems can also improve yield and purity by minimizing human error and exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isocyanatobenzonitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, toluene, acetonitrile.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

4-Chloro-2-isocyanatobenzonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isocyanatobenzonitrile primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-aminobenzonitrile: The precursor in the synthesis of 4-Chloro-2-isocyanatobenzonitrile.

4-Chloro-2-nitrobenzonitrile: Another chloro-substituted benzonitrile with different reactivity due to the presence of a nitro group.

2-Isocyanatobenzonitrile: Lacks the chloro substituent, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both a chloro and an isocyanate group on the benzonitrile ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Chloro-2-isocyanatobenzonitrile (C_8H_4ClN_3O) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 179.58 g/mol

- Chemical Structure : Contains a chloro group, an isocyanate functional group, and a nitrile group, which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure suggests potential interactions with biological macromolecules, influencing cellular processes.

Antimicrobial Activity

Studies have shown that derivatives of isocyanatobenzonitriles can possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in tumor cells through the activation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity.

- DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to mutagenic effects.

- Cell Signaling Modulation : The compound may affect pathways related to cell proliferation and apoptosis.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 8 |

| A549 | 12 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.